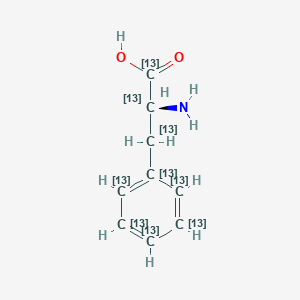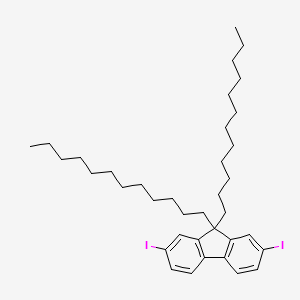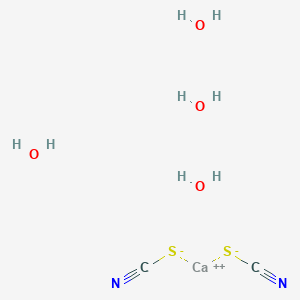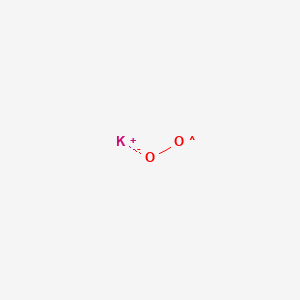
Xenone-136
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xenon-136 is a naturally occurring isotope of the noble gas xenon. It is one of the nine stable isotopes of xenon and has a mass number of 136. Xenon-136 is notable for its role in scientific research, particularly in the fields of particle physics and astrophysics. It is used in experiments that search for rare nuclear decay processes and dark matter interactions.
Vorbereitungsmethoden
Xenon-136 can be obtained through the fractional distillation of liquid air, which separates xenon from other atmospheric gases. For industrial purposes, xenon-136 is often enriched from natural xenon using methods such as electromagnetic isotope separation. This process involves ionizing xenon atoms and using magnetic fields to separate the isotopes based on their mass differences.
Analyse Chemischer Reaktionen
Xenon-136, like other noble gases, is chemically inert under standard conditions. it can participate in certain chemical reactions under extreme conditions. For example, xenon can form compounds with fluorine and oxygen. In these reactions, xenon typically undergoes oxidation to form xenon difluoride (XeF2), xenon tetrafluoride (XeF4), and xenon hexafluoride (XeF6). These reactions require high temperatures and pressures, as well as the presence of strong oxidizing agents.
Wissenschaftliche Forschungsanwendungen
Xenon-136 is widely used in scientific research due to its unique properties. In particle physics, it is used in experiments that search for neutrinoless double beta decay, a rare nuclear process that could provide insights into the nature of neutrinos and the fundamental symmetries of the universe. Xenon-136 is also used in dark matter detection experiments, where its large atomic mass and low background radiation make it an ideal target material. Additionally, xenon-136 is used in medical imaging and radiation therapy due to its ability to emit gamma rays when it decays.
Wirkmechanismus
The primary mechanism by which xenon-136 exerts its effects is through its interactions with other particles and radiation. In neutrinoless double beta decay experiments, xenon-136 nuclei undergo a decay process that emits two electrons and no neutrinos, which can be detected by sensitive instruments. In dark matter detection experiments, xenon-136 nuclei interact with dark matter particles, producing detectable signals. The molecular targets and pathways involved in these interactions are primarily related to the nuclear properties of xenon-136 and its ability to emit radiation.
Vergleich Mit ähnlichen Verbindungen
Xenon-136 is unique among xenon isotopes due to its stability and its role in scientific research. Other stable isotopes of xenon, such as xenon-129 and xenon-132, are also used in various applications, but they do not have the same significance in particle physics and astrophysics. Xenon-136’s long half-life and low background radiation make it particularly valuable for experiments that require high sensitivity and low noise levels. Similar compounds include other noble gas isotopes, such as krypton-86 and argon-40, which are used in different types of scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
15751-79-8 |
|---|---|
Molekularformel |
Xe |
Molekulargewicht |
135.90721447 g/mol |
IUPAC-Name |
xenon-136 |
InChI |
InChI=1S/Xe/i1+5 |
InChI-Schlüssel |
FHNFHKCVQCLJFQ-BKFZFHPZSA-N |
Isomerische SMILES |
[136Xe] |
Kanonische SMILES |
[Xe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)









